

Technical Monograph: Butyl 4-Chlorobenzoate

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	<i>Butyl 4-chlorobenzoate</i>
CAS No.:	27942-64-9
Cat. No.:	B1267494

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Molecular Architecture, Synthesis Protocols, and Application Vectors

Executive Summary

Butyl 4-chlorobenzoate (CAS: 6944-12-3 / 27942-64-9) represents a critical "privileged scaffold" intermediate in organic synthesis. Distinguished by its dual functionality—a lipophilic butyl tail and an electron-withdrawing chlorobenzoyl head—it serves as a pivotal building block in two distinct high-value sectors: pharmaceutical development (as a lipophilic prodrug precursor or benzamide intermediate) and material science (as a calamitic core for liquid crystal mesogens).

This guide moves beyond basic catalog data to provide a mechanistic understanding of the molecule's behavior, optimized synthesis protocols, and validated characterization data.

Structural Anatomy & Electronic Properties[1]

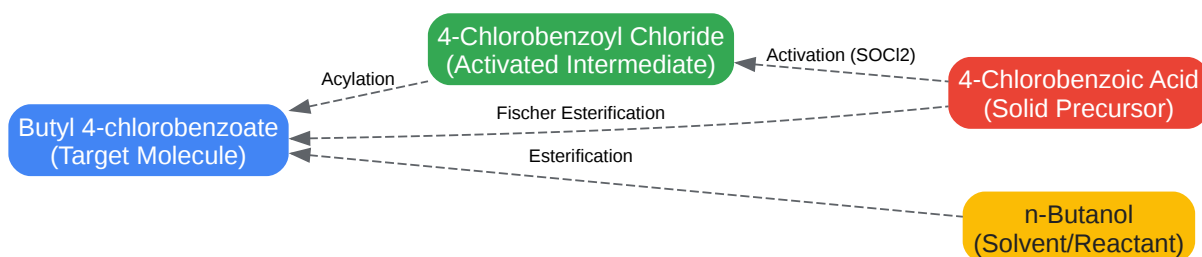
The reactivity of **butyl 4-chlorobenzoate** is governed by the "Push-Pull" electronic effects on the phenyl ring and the steric flexibility of the alkyl chain.

Electronic Architecture

- The Head (4-Chlorobenzoyl): The chlorine atom at the para position exerts a dual effect: an inductive withdrawal (-I) that deactivates the ring, and a resonant donation (+M) that is weaker than the inductive effect. This makes the carbonyl carbon highly electrophilic, yet the ring itself is resistant to oxidative degradation.
- The Tail (Butyl Ester): The butyl chain introduces significant lipophilicity (LogP ~3.9), facilitating membrane permeability in biological systems and lowering the melting point to allow for liquid-phase handling in industrial processes.

Visualizing the Structure

The following diagram illustrates the connectivity and the retrosynthetic logic used to construct the molecule.



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Figure 1: Retrosynthetic breakdown showing the two primary pathways: Acid Chloride activation (Green) and Direct Fischer Esterification (Red).

Physicochemical Profile

The following data aggregates experimental values and validated predictions. Note the high boiling point, which dictates the use of vacuum distillation for purification.

Property	Value	Context
CAS Registry	6944-12-3 / 27942-64-9	Primary identifiers
Molecular Formula	C ₁₁ H ₁₃ ClO ₂	MW: 212.67 g/mol
Physical State	Colorless to pale yellow liquid	May solidify at low temps (MP < 20°C)
Density	1.126 g/cm ³	@ 25°C
Boiling Point	274.1°C	@ 760 mmHg
Refractive Index	1.513	@ 20°C
LogP (Octanol/Water)	3.91	Highly Lipophilic
Solubility	Immiscible in water	Soluble in DCM, EtOAc, EtOH

Synthetic Pathways & Process Optimization

While Fischer esterification is common, it is equilibrium-limited. For high-purity applications (drug development), the Acyl Chloride Method is superior due to its irreversibility and ease of workup.

Protocol A: The Acyl Chloride Route (Recommended)

Why this method? It avoids the water removal issues of Fischer esterification and proceeds to 100% conversion.

Reagents:

- 4-Chlorobenzoic acid (1.0 eq)
- Thionyl Chloride (SOCl₂, 1.5 eq)
- n-Butanol (1.2 eq)
- Catalytic DMF (3-5 drops)
- Solvent: Dichloromethane (DCM) or Toluene.

Step-by-Step Methodology:

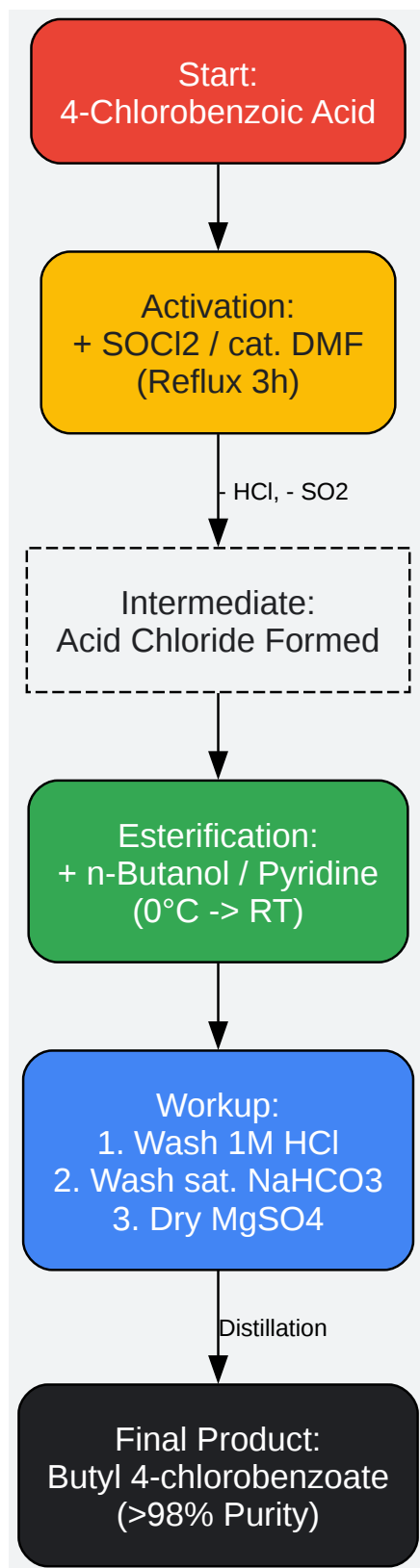
- **Activation:** In a flame-dried flask, suspend 4-chlorobenzoic acid in dry toluene. Add SOCl_2 dropwise followed by catalytic DMF.
- **Reflux:** Heat to 80°C for 2-3 hours. The evolution of HCl/SO_2 gas indicates reaction progress. Safety: Use a caustic scrubber.
- **Concentration:** Once the solution is clear (acid chloride formed), evaporate excess SOCl_2 under reduced pressure.
- **Esterification:** Re-dissolve the residue in dry DCM. Cool to 0°C . Add n-Butanol and Pyridine (1.2 eq) dropwise.
- **Quench:** Stir at room temperature for 4 hours. Quench with 1M HCl (removes pyridine), then wash with NaHCO_3 (removes unreacted acid).
- **Purification:** Dry over MgSO_4 and concentrate. High-vacuum distillation yields the pure ester.

Protocol B: Acid-Catalyzed (Fischer) Route

Why this method? Lower cost for bulk material synthesis where drying agents are available.

Key Optimization: Use a Dean-Stark trap to continuously remove water, driving the equilibrium to the right (Le Chatelier's Principle).

Synthesis Workflow Diagram



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Figure 2: Optimized laboratory workflow for the high-purity synthesis of **Butyl 4-chlorobenzoate**.

Analytical Characterization

To validate the synthesis, the following spectroscopic signatures must be confirmed.

Proton NMR (^1H NMR, 200/400 MHz, CDCl_3)

The spectrum is characterized by a distinct AA'BB' aromatic system and the aliphatic butyl chain.

Chemical Shift (δ)	Multiplicity	Integration	Assignment
7.97 – 7.93	Multiplet (d)	2H	Aromatic protons ortho to Carbonyl
7.38 – 7.34	Multiplet (d)	2H	Aromatic protons ortho to Chlorine
4.33	Triplet (J=6.4 Hz)	2H	O-CH ₂ -CH ₂ - (Ester linkage)
1.79 – 1.66	Multiplet	2H	O-CH ₂ -CH ₂ -CH ₂
1.54 – 1.36	Multiplet	2H	-CH ₂ -CH ₂ -CH ₃
1.00 – 0.92	Triplet	3H	Terminal Methyl (-CH ₃)

Infrared Spectroscopy (FT-IR)

- 1720 cm^{-1} : Strong Carbonyl (C=O) stretch (Ester).
- 1270 cm^{-1} : C-O-C stretch.
- 1090 cm^{-1} : C-Cl aromatic stretch (diagnostic for the para-chloro substitution).

Applications in R&D

Pharmaceutical Drug Discovery

Butyl 4-chlorobenzoate serves as a lipophilic prodrug model. In diuretic research (e.g., Bumetanide analogs), the 4-chlorobenzoic acid moiety is a conserved pharmacophore. The butyl ester is often used to:

- Mask Carboxylates: Improve cell membrane permeability during in vitro assays.
- Intermediate Synthesis: The chlorine atom is susceptible to palladium-catalyzed cross-coupling (Suzuki-Miyaura) or nucleophilic aromatic substitution (SNAr) under forcing conditions, allowing the "head" to be functionalized while the "tail" acts as a protecting group.

Material Science: Liquid Crystals

The molecule is a "calamitic" (rod-like) precursor.

- Mesogen Synthesis: The chlorobenzoyl core provides the rigid section required for anisotropy.
- Transesterification: The butyl group can be exchanged for longer alkyl chains or chiral alcohols to tune the phase transition temperatures (Nematic vs. Smectic phases) in Liquid Crystal Display (LCD) formulations.

References

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Sources

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